2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride
Overview
Description
2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride is a useful research compound. Its molecular formula is C11H13Cl2N3 and its molecular weight is 258.14 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride (CAS Number: 1803581-99-8) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
- MCF-7 Cell Line : In vitro studies indicated that the compound induced apoptosis in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25.72 ± 3.95 μM, suggesting a moderate level of efficacy compared to standard chemotherapeutics .
- HCT-116 and HeLa Cells : Further investigations revealed that the compound also exhibited cytotoxicity against HCT-116 (colon cancer) and HeLa (cervical cancer) cell lines. The mechanism involved cell cycle arrest and apoptosis induction, potentially through p53-independent pathways .
The compound appears to interfere with cellular processes critical for cancer cell survival:
- Apoptosis Induction : Flow cytometry analyses confirmed an increase in apoptotic cells upon treatment with the compound.
- Cell Cycle Arrest : Studies indicated that treatment led to G0/G1 and G2/M phase arrest, disrupting normal cell division .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
Antibacterial Testing
The compound was tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (IZ) |
---|---|---|
Staphylococcus aureus | 40 μg/mL | 21 mm |
Bacillus subtilis | 300 μg/mL | 12 mm |
Escherichia coli | 200 μg/mL | 14 mm |
Pseudomonas aeruginosa | 500 μg/mL | 10 mm |
These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through its structural features. Substituents on the imidazole ring and aniline moiety play crucial roles in enhancing its activity against both cancerous and microbial cells.
Properties
IUPAC Name |
2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-8-2-3-9(12)10(6-8)15-7-11-13-4-5-14-11;/h2-6,15H,7H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYVNOZHGQTHDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NCC2=NC=CN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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